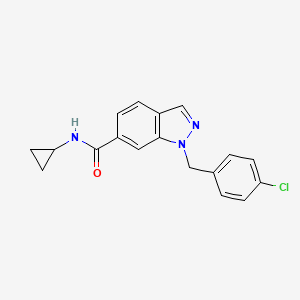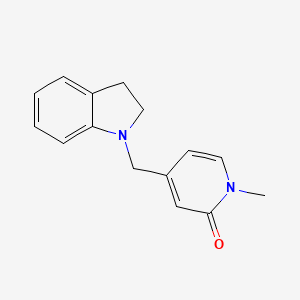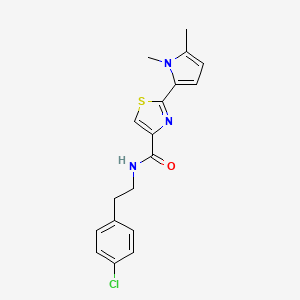
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic properties. It was first synthesized in the late 1990s by Bayer AG and has since been investigated for its use in treating various diseases, including cancer.
Mechanism of Action
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 works by inhibiting the activity of two key proteins involved in tumor growth and angiogenesis, RAF and VEGFR. RAF is a protein kinase that is part of the RAF/MEK/ERK signaling pathway, which is involved in cell proliferation and survival. VEGFR is a receptor protein that is involved in angiogenesis, or the formation of new blood vessels that supply tumors with nutrients and oxygen.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis, or programmed cell death, in a variety of cancer cell lines. It has also been shown to inhibit angiogenesis and reduce tumor blood vessel density in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 is that it has been extensively studied in preclinical models of cancer, which has provided a wealth of data on its potential therapeutic effects. However, one limitation is that it has not yet been approved for clinical use in humans, which limits its potential applications.
Future Directions
There are several future directions for research on (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006. One area of interest is in combination therapy with other cancer drugs, which may enhance its therapeutic effects. Another area of interest is in developing new formulations of the drug that may improve its bioavailability and reduce side effects. Finally, further research is needed to better understand the mechanisms of action of this compound 43-9006 and to identify new targets for cancer therapy.
Synthesis Methods
The synthesis of (4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromoaniline and 2-pyridinemethanol to form an intermediate product. This intermediate is then reacted with methanesulfonyl chloride to produce the final compound, this compound 43-9006.
Scientific Research Applications
(4-bromophenyl)-N-(5-methyl-2-pyridinyl)methanesulfonamide 43-9006 has been studied extensively for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. This compound 43-9006 works by inhibiting two key signaling pathways involved in tumor growth and angiogenesis, the RAF/MEK/ERK pathway and the VEGF pathway.
properties
IUPAC Name |
1-(4-bromophenyl)-N-(5-methylpyridin-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-10-2-7-13(15-8-10)16-19(17,18)9-11-3-5-12(14)6-4-11/h2-8H,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORMZTPDRSMJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4R)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7548958.png)


![N~4~-[2-(dimethylamino)ethyl]-1-[5-(3-pyridyl)[1,3]thiazolo[5,4-b]pyridin-2-yl]-4-piperidinecarboxamide](/img/structure/B7548995.png)


![1H-Pyrazole-1-acetic acid, 3-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B7549024.png)
![N-[(3-fluorophenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B7549036.png)

![5-(cyclopropylcarbonyl)-N-(2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7549040.png)
![5-fluoro-N-[(3-fluorophenyl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B7549046.png)

